molecular formula C20H36S4 B14507956 Tetrakis(tert-butylsulfanyl)butatriene CAS No. 62897-21-6

Tetrakis(tert-butylsulfanyl)butatriene

Cat. No.: B14507956
CAS No.: 62897-21-6
M. Wt: 404.8 g/mol
InChI Key: KKYNPEJISVEFII-UHFFFAOYSA-N
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Description

Tetrakis(tert-butylsulfanyl)butatriene is a unique organosulfur compound characterized by the presence of four tert-butylsulfanyl groups attached to a butatriene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-butylsulfanyl)butatriene typically involves the reaction of polyhalogenated butadienes with thiolates. For instance, the reaction of pentachlorobutadiene with thiolates in ethanol at room temperature leads to the formation of thiosubstituted butadienes, which can be further treated with potassium tert-butoxide to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tetrakis(tert-butylsulfanyl)butatriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Tetrakis(tert-butylsulfanyl)butatriene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrakis(tert-butylsulfanyl)butatriene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in redox reactions, forming reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

CAS No.

62897-21-6

Molecular Formula

C20H36S4

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C20H36S4/c1-17(2,3)21-15(22-18(4,5)6)13-14-16(23-19(7,8)9)24-20(10,11)12/h1-12H3

InChI Key

KKYNPEJISVEFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=C=C=C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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